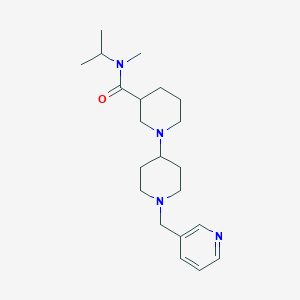![molecular formula C15H22N2O B5336788 N-[4-(1-piperidinyl)benzyl]propanamide](/img/structure/B5336788.png)
N-[4-(1-piperidinyl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-piperidinyl)benzyl]propanamide, commonly known as PBPA, is a chemical compound that has gained significant attention in the field of scientific research. PBPA is a white crystalline powder that is soluble in water and has a molecular weight of 266.4 g/mol. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.
Mechanism of Action
PBPA works by inhibiting the enzyme N-[4-(1-piperidinyl)benzyl]propanamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting this compound, PBPA increases the levels of endocannabinoids in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
PBPA has been shown to have a wide range of biochemical and physiological effects in animal models. It has been found to reduce inflammation, decrease pain sensitivity, and improve mood. PBPA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of PBPA is its specificity for N-[4-(1-piperidinyl)benzyl]propanamide, which makes it a useful tool for studying the endocannabinoid system. However, PBPA has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, PBPA has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on PBPA. One area of interest is the development of more potent and selective N-[4-(1-piperidinyl)benzyl]propanamide inhibitors. Another area of interest is the investigation of PBPA's potential therapeutic applications in humans, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of PBPA.
Synthesis Methods
PBPA is synthesized through a multi-step process that involves the reaction of 4-(1-piperidinyl)benzylamine with 3-chloropropanoyl chloride in the presence of a base, followed by purification through column chromatography. The final product is obtained as a white crystalline powder with a purity of 98% or higher.
Scientific Research Applications
PBPA has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in animal models. PBPA has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-15(18)16-12-13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZGDBDJGJSCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5336706.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-yl)ethanol](/img/structure/B5336711.png)
![2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5336720.png)
![3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5336729.png)

![5-isopropyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5336756.png)
![1-methyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5336763.png)
![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B5336768.png)
![8-(2-hydroxyethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5336776.png)
![2-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5336780.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5336796.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methylbutanoyl)piperidine](/img/structure/B5336803.png)


